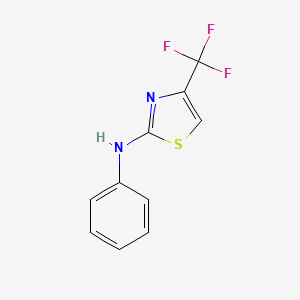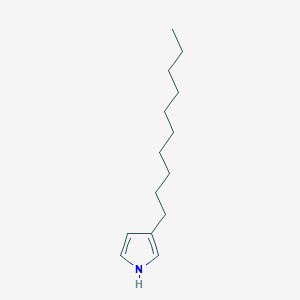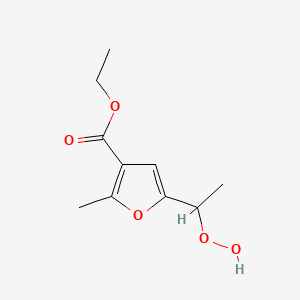
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes with metal ions. This compound is also utilized in the synthesis of other chemical compounds and has significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) typically involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The reaction is carried out in a solvent such as water or ethanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ethanebis(thioamide) derivatives
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and metal extraction.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) involves its ability to form stable complexes with metal ions. The hydroxyl and thioamide groups in the compound coordinate with metal ions, forming chelates. These chelates are stable and can be used in various catalytic and extraction processes. The molecular targets include metal ions such as copper, nickel, and palladium, and the pathways involved are primarily related to metal ion coordination and stabilization.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is unique due to its thioamide groups, which provide additional coordination sites for metal ions compared to similar compounds. This enhances its ability to form more stable and diverse metal complexes, making it more versatile in various applications.
Properties
CAS No. |
137103-08-3 |
|---|---|
Molecular Formula |
C10H20N2O4S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-hydroxyethyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O4S2/c13-5-1-11(2-6-14)9(17)10(18)12(3-7-15)4-8-16/h13-16H,1-8H2 |
InChI Key |
BBAQBYCDNWCUEH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C(=S)C(=S)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
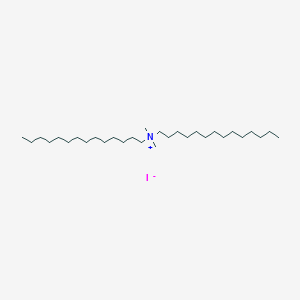
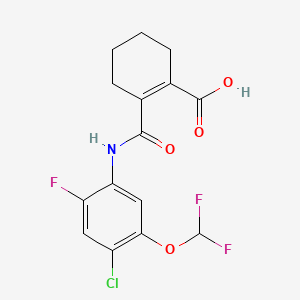
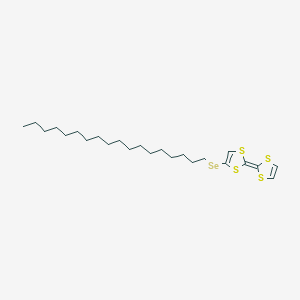
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
